1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, an isoxazole ring, and a dihydropyridine core.
Scientific Research Applications
1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Preparation Methods
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps, including the formation of the isoxazole ring and the dihydropyridine core The synthetic route typically starts with the preparation of the isoxazole ring through a cyclization reaction involving appropriate precursors The dihydropyridine core is then synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia
Chemical Reactions Analysis
1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include oxides, reduced forms, substituted derivatives, and hydrolyzed products.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
- 2-chloro-1-[2,5-dimethyl-1-(5-methylisoxazol-3-yl)-1H-pyrrol-3-yl]ethanone
- 2,5-dimethyl-1-(5-methylisoxazol-3-yl)-1H-pyrrole-3-carboxylic acid
These compounds share structural similarities with this compound but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-6-7-13(2)15(9-12)11-22-8-4-5-16(19(22)24)18(23)20-17-10-14(3)25-21-17/h4-10H,11H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQGDAAFKQGRNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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